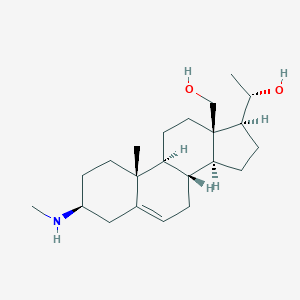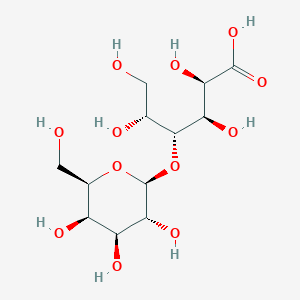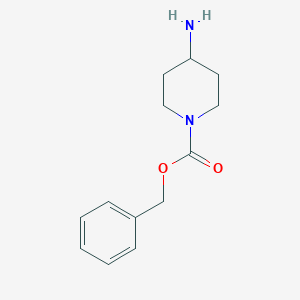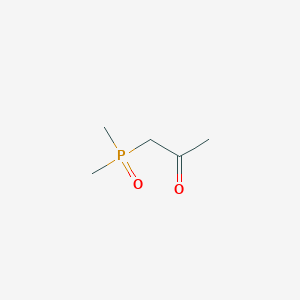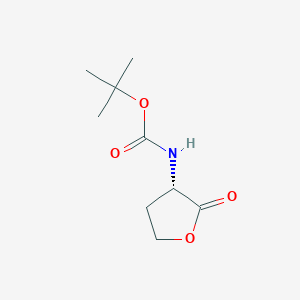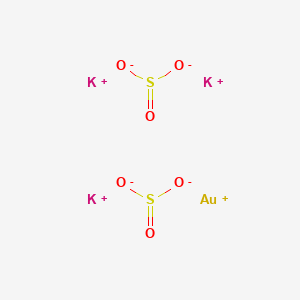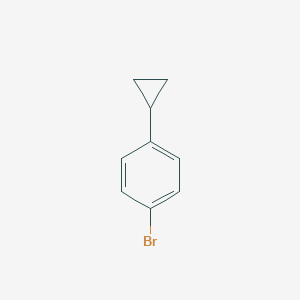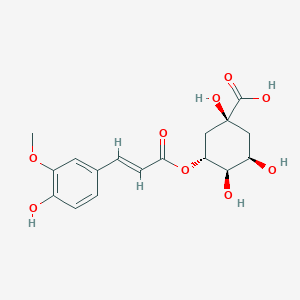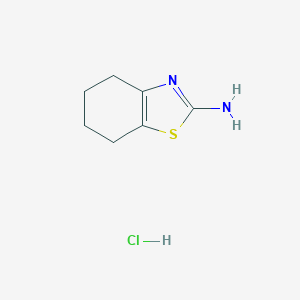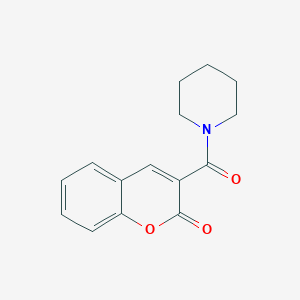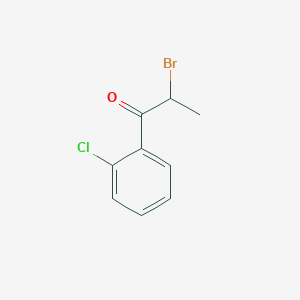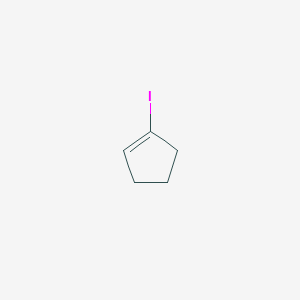
1-Iodocyclopentene
Vue d'ensemble
Description
1-Iodocyclopentene is a chemical compound that is part of a broader class of cyclopentene derivatives. These compounds are characterized by a five-membered ring structure with an alkene (double bond) and an iodine substituent. The presence of the iodine atom makes these compounds versatile in various chemical reactions, particularly in the synthesis of more complex organic molecules.
Synthesis Analysis
The synthesis of cyclopentene derivatives, including those with iodine substituents, can be achieved through various methods. For instance, the nucleophilic heterocyclic carbene-catalyzed cyclopentannulation of enals and chalcones via homoenolate leads to the efficient synthesis of 1,3,4-trisubstituted cyclopentenes . Additionally, iodocyclopentenes can be formed at room temperature by reacting delta-alkynyl-beta-ketoesters with iodine, a process that has been demonstrated to yield a range of products with varying efficiencies .
Molecular Structure Analysis
The molecular structure of 1-Iodocyclopentene and related compounds can significantly influence their physical and chemical properties. For example, the photochromic properties of 1,2-dithienylcyclopentenes (DTEs) are attributed to the differences in molecular structure between their open and closed-ring isomers . The structure of these compounds can be confirmed through various spectroscopic methods, including NMR, mass spectrometry, and X-ray crystallography .
Chemical Reactions Analysis
1-Iodocyclopentene and its analogs participate in a variety of chemical reactions. The iodine atom in these compounds can act as a reactive site for further functionalization. For example, iodocarbocyclization reactions of beta-ketoesters and alkynes lead to the formation of iodocyclopentenes . Similarly, electrophilic iodocyclization can be used to synthesize iodo-substituted dibenzocyclohepten-5-ones . These reactions are often regioselective and can proceed under mild conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Iodocyclopentene derivatives are influenced by their molecular structure. These properties include thermal stability, luminescence, viscosity, electronic conductance, and electrochemistry, which are essential for applications in optoelectronic technologies . The photochromic behavior of these compounds, where they change color upon exposure to light, is a particularly interesting property that has been explored for optical data storage and other applications .
Applications De Recherche Scientifique
Iodocarbocyclization Reactions
1-Iodocyclopentene is a significant compound in organic chemistry, particularly in iodocarbocyclization reactions. For instance, Barluenga et al. (2007) demonstrated that iodocyclopentenes are formed at room temperature from the reaction of delta-alkynyl-beta-ketoesters with iodine. This process involves cyclizations with terminal and substituted alkynes, offering a range of applications in synthetic chemistry due to its versatility and efficiency in forming iodocyclopentenes with yields up to 80% (Barluenga, Palomas, Rubio, & González, 2007).
Synthesis of Cyclopentenones
Another application is in the synthesis of cyclopentenones. Sawada et al. (1986) reported that the reaction of 1-iodo-3-bromopropene derivatives with lithium enolates of N, N-dialkylcarboxamides, followed by treatment with t-BuLi, yields cyclopentenones in high yields. This process underscores the utility of 1-iodocyclopentene in synthesizing complex organic molecules (Sawada, Webb, Stoll, & Negishi, 1986).
Diastereoselective Iodocarbocyclization
Kitagawa et al. (1994) utilized diastereoselective iodocarbocyclization of 4-pentenylmalonate derivatives as an application in cyclosarkomycin synthesis. This method involves treating 4-pentenylmalonate with iodine and Ti(OtBu)4 in the presence of CuO, demonstrating the synthetic potential of 1-iodocyclopentene in complex molecular constructions (Kitagawa, Inoue, & Taguchi, 1994).
Aldehyde Addition and Copper-Mediated Allylation
Urabe and Sato (1999) explored the use of 1-iodocyclopentene in the context of aldehyde addition and copper-mediated allylation of bicyclic alkoxytitanacyclopentenes and -pentadienes. Their study highlights the compound's role in facilitating diverse reactions and producing varied organic compounds (Urabe & Sato, 1999).
Highly Anti-Selective SN2' Substitutions
Calaza, Hupe, and Knochel (2003) demonstrated the application of 1-iodocyclopentene in highly anti-selective SN2' substitutions of chiral cyclic 2-iodo-allylic alcohol derivatives. This research provides insights into the stereoselective transformations important in medicinal chemistry and the synthesis of complex organic molecules (Calaza, Hupe, & Knochel, 2003).
Propriétés
IUPAC Name |
1-iodocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7I/c6-5-3-1-2-4-5/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOSEWMRNVIYNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338460 | |
| Record name | 1-Iodocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodocyclopentene | |
CAS RN |
17497-52-8 | |
| Record name | 1-Iodocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodocyclopent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



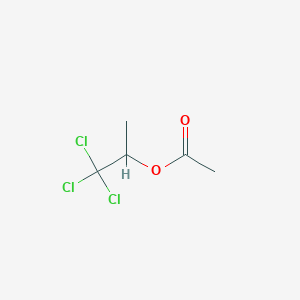
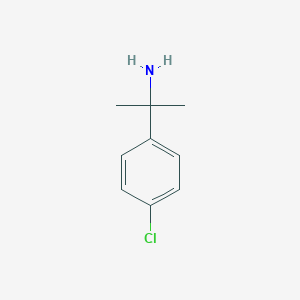
![5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine](/img/structure/B104400.png)
